Cas no 851960-65-1 (2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid)

2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-8640396
- SCHEMBL13756320
- 2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
- 851960-65-1
-
- MDL: MFCD20645953
- インチ: 1S/C8H13N3O3/c1-5(12)9-6(7(13)14)3-4-8(2)10-11-8/h6H,3-4H2,1-2H3,(H,9,12)(H,13,14)
- InChIKey: VQRSTPSVFLOTCK-UHFFFAOYSA-N
- SMILES: OC(C(CCC1(C)N=N1)NC(C)=O)=O
計算された属性
- 精确分子量: 199.09569129g/mol
- 同位素质量: 199.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.1Ų
- XLogP3: 0.2
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8640396-1g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 1g |
$2811.0 | 2023-09-02 | ||
Enamine | EN300-8640396-5.0g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 5.0g |
$8152.0 | 2024-05-21 | |
Enamine | EN300-8640396-0.05g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 0.05g |
$2361.0 | 2024-05-21 | |
Enamine | EN300-8640396-0.25g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 0.25g |
$2585.0 | 2024-05-21 | |
Enamine | EN300-8640396-5g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 5g |
$8152.0 | 2023-09-02 | ||
Enamine | EN300-8640396-0.5g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 0.5g |
$2697.0 | 2024-05-21 | |
Enamine | EN300-8640396-0.1g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 0.1g |
$2473.0 | 2024-05-21 | |
Enamine | EN300-8640396-1.0g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 1.0g |
$2811.0 | 2024-05-21 | |
Enamine | EN300-8640396-2.5g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 2.5g |
$5510.0 | 2024-05-21 | |
Enamine | EN300-8640396-10.0g |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid |
851960-65-1 | 95% | 10.0g |
$12088.0 | 2024-05-21 |
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acidに関する追加情報
Recent Advances in the Application of 2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid (CAS: 851960-65-1) in Chemical Biology and Drug Discovery
The compound 2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid (CAS: 851960-65-1) has recently emerged as a critical tool in chemical biology and drug discovery due to its unique photoreactive properties. This diazirine-containing amino acid derivative serves as a versatile photoaffinity labeling (PAL) probe, enabling researchers to study protein-protein interactions, ligand-receptor binding, and other molecular interactions with high precision. Recent studies have demonstrated its efficacy in identifying transient and weak interactions that are otherwise challenging to capture using conventional methods.
One of the most significant advancements in the application of this compound is its integration with mass spectrometry-based proteomics. Researchers have successfully employed 2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid to map binding sites and interaction networks of small molecules within complex biological systems. For instance, a 2023 study published in *Nature Chemical Biology* utilized this probe to elucidate the binding mechanism of a novel kinase inhibitor, revealing previously unknown allosteric sites that could be targeted for drug development.
In addition to its role in target identification, this compound has shown promise in the development of covalent drugs. The diazirine moiety, upon UV irradiation, generates highly reactive carbene intermediates that can form covalent bonds with nearby biomolecules. This property has been exploited to design irreversible inhibitors with enhanced selectivity and potency. Recent preclinical studies have reported the successful application of 2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid in the development of covalent inhibitors for challenging targets such as KRAS mutants and protein-protein interaction interfaces.
Furthermore, advancements in synthetic chemistry have enabled the efficient incorporation of this compound into peptides and proteins, expanding its utility in structural biology. A 2024 study in *Journal of the American Chemical Society* demonstrated the site-specific incorporation of 2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid into antibodies, facilitating the study of antigen-antibody interactions at an unprecedented resolution. This approach has opened new avenues for the rational design of therapeutic antibodies and biologics.
Despite these promising developments, challenges remain in optimizing the reactivity and stability of the diazirine moiety in vivo. Recent efforts have focused on modifying the chemical structure of 2-acetamido-4-(3-methyl-3H-diazirin-3-yl)butanoic acid to improve its pharmacokinetic properties and reduce off-target effects. Collaborative research between academic institutions and pharmaceutical companies is expected to drive further innovations in this area, potentially leading to breakthrough therapies in oncology, infectious diseases, and neurodegenerative disorders.
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